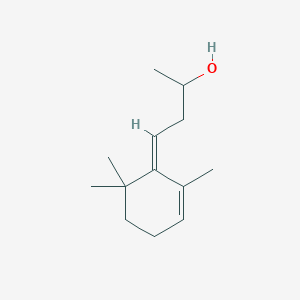
4-(2-Quinoxalinyl-3-butene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Quinoxalinyl-3-butene-1,2-diol is a chemical compound with the molecular formula C12H12N2O2 . It is an oxomolybdoenzyme cofactor .
Molecular Structure Analysis
The molecular structure of 4-(2-Quinoxalinyl-3-butene-1,2-diol consists of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 216.24 .科学的研究の応用
Oxomolybdoenzyme Cofactor
“4-(2-Quinoxalinyl-3-butene-1,2-diol” is known to be an oxomolybdoenzyme cofactor . Oxomolybdoenzymes are a class of enzymes that contain molybdenum bound to oxygen. They play a crucial role in the global carbon, nitrogen, and sulfur cycles, and are used in various biotechnological applications.
Asymmetric Synthesis
This compound has been used in the asymmetric synthesis of (2R)-3-butene-1,2-diol . Asymmetric synthesis is a key process in the production of pharmaceuticals, as it allows for the production of enantiomerically pure compounds. This is important because different enantiomers of a compound can have different biological activities.
Heck Reactions
The compound has been used in Heck reactions . Heck reactions are a type of carbon-carbon bond forming reaction used in organic chemistry. The ability to use this compound in such reactions expands the range of structures that can be synthesized.
Pharmaceutical Applications
The compound has been used as an intermediate in the preparation of pharmaceutical agents in a wide variety of therapeutic areas such as HIV protease inhibitors , immunosuppression , and oncology .
Synthesis of Quinoxalines
Quinoxalines are a class of organic compounds with a wide range of applications, including in the production of dyes, pharmaceuticals, and agrochemicals . “4-(2-Quinoxalinyl-3-butene-1,2-diol” could potentially be used in the synthesis of these compounds.
Green Chemistry
The electro-synthetic method for the synthesis of 1,2,3,4-tetrahydroquinoxaline-6,7-dione, a quinoxaline derivative, has been noted for its alignment with the principles of green chemistry . This suggests potential for “4-(2-Quinoxalinyl-3-butene-1,2-diol” in environmentally friendly chemical processes.
特性
IUPAC Name |
(E,2S)-4-quinoxalin-2-ylbut-3-ene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-8-10(16)6-5-9-7-13-11-3-1-2-4-12(11)14-9/h1-7,10,15-16H,8H2/b6-5+/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLSCIVPFGAFEP-PORFMDCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C=CC(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CC(=N2)/C=C/[C@@H](CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Quinoxalinyl-3-butene-1,2-diol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

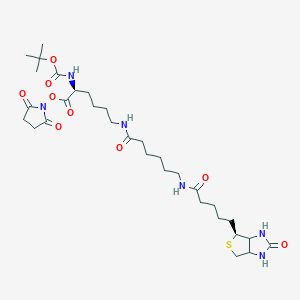
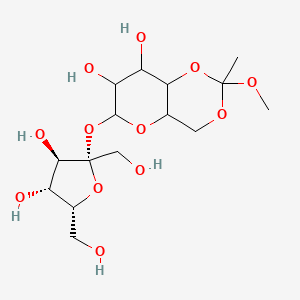
![(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid](/img/structure/B1140662.png)
![(2S,3S,4S,5R,6R)-6-[[4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140664.png)

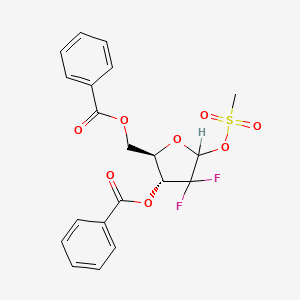




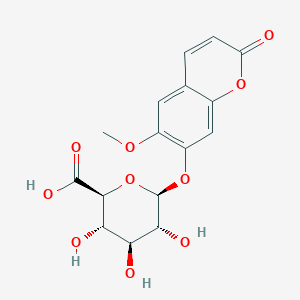
![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)

